molecular formula C9H7BrN2O2 B12502282 Methyl 5-bromopyrazolo[1,5-a]pyridine-2-carboxylate

Methyl 5-bromopyrazolo[1,5-a]pyridine-2-carboxylate

Cat. No.: B12502282
M. Wt: 255.07 g/mol
InChI Key: WTRNCGLQTCHTGT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromopyrazolo[1,5-a]pyridine-2-carboxylate typically involves the bromination of pyrazolo[1,5-a]pyridine-2-carboxylate. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane . The reaction conditions often require controlled temperatures and reaction times to ensure high yields and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-bromopyrazolo[1,5-a]pyridine-2-carboxylate is unique due to its combination of a bromine atom and a carboxylate ester group, which provides a balance of reactivity and stability. This makes it a valuable intermediate in the synthesis of various heterocyclic compounds and pharmaceutical agents .

Biological Activity

Methyl 5-bromopyrazolo[1,5-a]pyridine-2-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanism of action, interactions with specific targets, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C_10H_8BrN_3O_2 and a molecular weight of approximately 241.07 g/mol. The compound features a fused pyrazole and pyridine ring system, with a bromine atom at the 5-position and a methoxycarbonyl group at the 2-position. These structural elements contribute to its unique chemical properties and biological activities.

Research indicates that this compound functions primarily as an inhibitor of various kinases. Kinases are enzymes that play crucial roles in cell signaling pathways related to cancer and other diseases. Notably, this compound has shown significant inhibition of AXL and c-MET kinases, which are associated with tumor progression and metastasis .

Table 1: Kinase Inhibition Profile

Kinase TargetInhibition TypeReference
AXLSignificant
c-METSignificant
GSK-3βModerate
CDK-2Moderate

Biological Activities

In addition to its kinase inhibition properties, this compound exhibits several other biological activities:

  • Anti-inflammatory Properties : Preliminary studies suggest that this compound may possess anti-inflammatory effects, making it a candidate for further pharmacological exploration .
  • Analgesic Effects : It has also been reported to have analgesic properties, which could be beneficial in pain management applications .

Case Studies

Several studies have explored the biological activity of this compound:

  • In Vitro Cancer Models : In vitro studies have shown that this compound modulates various cellular responses through interactions with protein targets involved in signaling pathways. These interactions influence cell proliferation and survival rates in cancer models .
  • HIV-1 Reverse Transcriptase Inhibition : A fragment-based drug discovery approach indicated that pyrazolo[1,5-a]pyridine analogs can inhibit HIV-1 reverse transcriptase (RT). While specific data for this compound is limited, structural similarities suggest potential efficacy against viral targets .
  • Antituberculosis Activity : Related pyrazolo derivatives have been designed as new antituberculosis agents, demonstrating significant potency against drug-resistant Mycobacterium tuberculosis strains. The structural features of this compound may lend insights into optimizing similar compounds for enhanced efficacy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is critical for developing more potent derivatives. Variations in substitution patterns can lead to different biological outcomes:

Table 2: Structural Variants and Their Biological Activities

Compound NameStructural FeaturesUnique Aspects
Methyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylateBromine at position 6Different kinase inhibition profile
Ethyl 5-bromopyrazolo[1,5-a]pyridine-2-carboxylateEthyl group instead of methylPotentially different solubility and bioavailability
Methyl 3-bromopyrazolo[1,5-a]pyridine-5-carboxylateBromine at position 3Distinct biological activity

These variations highlight how modifications can influence the compound's effectiveness against specific targets.

Properties

IUPAC Name

methyl 5-bromopyrazolo[1,5-a]pyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)8-5-7-4-6(10)2-3-12(7)11-8/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTRNCGLQTCHTGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN2C=CC(=CC2=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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